5-Bromo-1-(3,5-difluorobenzyl)pyridin-2(1H)-one
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Overview
Description
5-Bromo-1-(3,5-difluorobenzyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a bromine atom at the 5th position of the pyridinone ring and a 3,5-difluorobenzyl group attached to the nitrogen atom of the pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3,5-difluorobenzyl)pyridin-2(1H)-one typically involves the following steps:
Bromination of Pyridinone: The starting material, pyridin-2(1H)-one, is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Introduction of 3,5-Difluorobenzyl Group: The brominated pyridinone is then reacted with 3,5-difluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(3,5-difluorobenzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines (e.g., aniline), thiols (e.g., thiophenol), or alkoxides (e.g., sodium methoxide) in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids (e.g., phenylboronic acid).
Major Products Formed
Substitution Reactions: Formation of substituted pyridinones with various functional groups.
Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives of the compound.
Coupling Reactions: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
5-Bromo-1-(3,5-difluorobenzyl)pyridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3,5-difluorobenzyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting essential bacterial enzymes or disrupting cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-benzylpyridin-2(1H)-one: Similar structure but lacks the fluorine atoms on the benzyl group.
1-(3,5-Difluorobenzyl)pyridin-2(1H)-one: Similar structure but lacks the bromine atom on the pyridinone ring.
5-Chloro-1-(3,5-difluorobenzyl)pyridin-2(1H)-one: Similar structure but has a chlorine atom instead of a bromine atom.
Uniqueness
5-Bromo-1-(3,5-difluorobenzyl)pyridin-2(1H)-one is unique due to the presence of both bromine and 3,5-difluorobenzyl groups, which confer distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-1-[(3,5-difluorophenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO/c13-9-1-2-12(17)16(7-9)6-8-3-10(14)5-11(15)4-8/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTNLCLREADXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)CC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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